molecular formula C38H74O2 B117448 Octadec-9-enyl icosanoate CAS No. 156952-79-3

Octadec-9-enyl icosanoate

Cat. No.: B117448
CAS No.: 156952-79-3
M. Wt: 563 g/mol
InChI Key: HWRYIWKGLJIMLG-UHFFFAOYSA-N
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Description

Octadec-9-enyl icosanoate (CAS No. 22393-96-0) is a long-chain ester composed of two structural units:

  • Alcohol moiety: Octadec-9-enol (C₁₈H₃₅O), an 18-carbon unsaturated alcohol with a cis-configured double bond at the 9th position (Z stereochemistry).
  • Acid moiety: Icosanoic acid (C₂₀H₄₀O₂), a saturated 20-carbon fatty acid.

This ester is primarily identified in plant cuticles, where it contributes to waterproofing and protection against environmental stressors . Its structural features—long alkyl chains and a single unsaturation—impart hydrophobicity and moderate fluidity, making it functionally critical in plant defense mechanisms.

Properties

IUPAC Name

octadec-9-enyl icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYIWKGLJIMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275863
Record name Octadec-9-enyl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156952-79-3, 22393-96-0
Record name Octadec-9-enyl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadec-9-enyl icosanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Hydrolysis and Saponification

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis
C38H74O2+H2OH+C20H40O2(arachidic acid)+C18H36O(oleyl alcohol)\text{C}_{38}\text{H}_{74}\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{20}\text{H}_{40}\text{O}_2\,(\text{arachidic acid})+\text{C}_{18}\text{H}_{36}\text{O}\,(\text{oleyl alcohol})
This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water3 .

Base-Catalyzed Saponification
C38H74O2+NaOHC20H39O2Na(sodium arachidate)+C18H36O\text{C}_{38}\text{H}_{74}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{20}\text{H}_{39}\text{O}_2\text{Na}\,(\text{sodium arachidate})+\text{C}_{18}\text{H}_{36}\text{O}
Saponification is irreversible and favored under reflux conditions 3.

ConditionReagentsProductsYieldReference
Acidic (HCl)H₂O, HClArachidic acid + Oleyl alcohol~85%
Basic (NaOH)NaOH, EtOHSodium arachidate>90%3

Hydrogenation of the Olefinic Bond

The Z-configured double bond in the oleyl chain undergoes catalytic hydrogenation to yield saturated derivatives:
C38H74O2+H2Pd CC38H76O2(stearyl arachidate)\text{C}_{38}\text{H}_{74}\text{O}_2+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{38}\text{H}_{76}\text{O}_2\,(\text{stearyl arachidate})
This exothermic reaction (ΔH120kJ mol\Delta H^\circ \approx -120\,\text{kJ mol}) uses palladium or nickel catalysts .

CatalystTemperaturePressureConversionReference
Pd/C (5%)80°C1 atm98%
Ni Raney120°C3 atm95%

Oxidation Reactions

The cis double bond is susceptible to oxidation:

Epoxidation
C38H74O2+CH3CO3HC38H74O4(epoxide)\text{C}_{38}\text{H}_{74}\text{O}_2+\text{CH}_3\text{CO}_3\text{H}\rightarrow \text{C}_{38}\text{H}_{74}\text{O}_4\,(\text{epoxide})
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves >80% conversion3 .

Ozonolysis
C38H74O2+O3C9H18O3+C9H18O3(dialdehydes)\text{C}_{38}\text{H}_{74}\text{O}_2+\text{O}_3\rightarrow \text{C}_{9}\text{H}_{18}\text{O}_3+\text{C}_{9}\text{H}_{18}\text{O}_3\,(\text{dialdehydes})
Ozonolysis cleaves the double bond, producing shorter-chain aldehydes2 .

Transesterification

The ester exchanges alkoxy groups with alcohols under catalytic conditions:
C38H74O2+CH3OHH2SO4C20H40O2(methyl arachidate)+C18H36O\text{C}_{38}\text{H}_{74}\text{O}_2+\text{CH}_3\text{OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{20}\text{H}_{40}\text{O}_2\,(\text{methyl arachidate})+\text{C}_{18}\text{H}_{36}\text{O}
Yields exceed 70% with sulfuric acid or lipase catalysts3 .

Thermal Decomposition

At elevated temperatures (>250°C), the ester undergoes pyrolysis:
C38H74O2C20H40O2+C18H34(alkenes)\text{C}_{38}\text{H}_{74}\text{O}_2\rightarrow \text{C}_{20}\text{H}_{40}\text{O}_2+\text{C}_{18}\text{H}_{34}\,(\text{alkenes})
This process is entropy-driven and produces a mixture of volatile hydrocarbons .

Salt Formation

Reaction with metal hydroxides forms coordination complexes:
C38H74O2+Ba OH 2Ba C20H39O2)2+C18H36O\text{C}_{38}\text{H}_{74}\text{O}_2+\text{Ba OH }_2\rightarrow \text{Ba C}_{20}\text{H}_{39}\text{O}_2)_2+\text{C}_{18}\text{H}_{36}\text{O}
Barium arachidate forms stable precipitates in ethanol .

Key Stability Considerations

  • Thermal Stability : Melting point ≈ 45–50°C; decomposes above 250°C .

  • Light Sensitivity : The Z-configuration may isomerize to E under UV exposure .

  • Storage : Stable in inert atmospheres; sensitive to prolonged moisture .

Comparison with Similar Compounds

Octadec-9-enyl Octadec-9-enoate (CAS No. 17363-94-9)

  • Structure: Both the alcohol and acid moieties are derived from oleic acid (octadec-9-enoic acid), resulting in a fully unsaturated ester.
  • Key Differences: Unlike octadec-9-enyl icosanoate, this compound has a shorter acid chain (C₁₈ vs. C₂₀) and two double bonds (one in each moiety), increasing its fluidity and oxidative instability. Found in higher relative abundance in Eucalyptus globulus cuticles compared to E. camaldulensis .
  • Applications : Likely involved in plant lipid layers but less thermally stable than saturated analogs.

Isodecyl Oleate (CAS No. 59231-34-4)

  • Structure : Branched 10-carbon alcohol (isodecyl) esterified to oleic acid.
  • Key Differences: Shorter, branched alcohol chain enhances solubility in cosmetic formulations. Lacks the long-chain saturated acid (icosanoate), reducing hydrophobicity but improving spreadability.
  • Applications : Widely used in skincare products as an emollient .

Dodecyl Oleate (CAS No. 143485-69-2)

  • Structure : Linear 12-carbon alcohol (dodecyl) esterified to oleic acid.
  • Key Differences :
    • Shorter alcohol chain (C₁₂ vs. C₁₈) results in lower viscosity and melting point.
    • Higher industrial utility as a lubricant or surfactant due to its balance of hydrophobicity and fluidity .

1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol (CAS No. 669762-61-2)

  • Structure : A triacylglycerol (TAG) with mixed acyl chains: palmitic (C₁₆:0), arachidic (C₂₀:0), and oleic (C₁₈:1) acids.
  • Key Differences: TAG structure provides three ester linkages, enhancing energy storage capacity. Contains octadec-9-enyl (oleoyl) and icosanoyl (arachidoyl) groups but functions as a lipid reserve rather than a surface protectant .

Structural and Functional Comparison Table

Compound Alcohol Moiety Acid Moiety Chain Length (Carbons) Double Bonds Key Applications Source/References
This compound Octadec-9-enol (C₁₈) Icosanoic acid (C₂₀) 38 1 (Z) Plant cuticle protection Eucalyptus spp.
Octadec-9-enyl octadec-9-enoate Octadec-9-enol (C₁₈) Oleic acid (C₁₈) 36 2 (Z) Plant lipids E. globulus
Isodecyl oleate Isodecyl (C₁₀) Oleic acid (C₁₈) 28 1 (Z) Cosmetics, emollients Synthetic
Dodecyl oleate Dodecyl (C₁₂) Oleic acid (C₁₈) 30 1 (Z) Lubricants, surfactants Industrial synthesis
TAG(16:0/20:0/18:1) Glycerol Mixed acyl chains 54 1 (Z) Energy storage Biological systems

Research Findings and Functional Insights

  • Plant Cuticle Roles: this compound constitutes a significant fraction of Eucalyptus camaldulensis cuticular waxes, where its long-chain saturation enhances barrier function against water loss .
  • Oxidative Stability: Esters with multiple double bonds (e.g., octadec-9-enyl octadec-9-enoate) are more prone to oxidation than saturated analogs, limiting their utility in high-temperature applications .
  • Industrial Relevance : Branched or shorter-chain esters (e.g., isodecyl oleate) prioritize human safety and formulation compatibility, whereas plant-derived esters emphasize structural integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octadec-9-enyl icosanoate, and how can purity be validated for research applications?

  • Methodological Answer : this compound is synthesized via esterification of oleyl alcohol (CAS 143-28-2) with icosanoic acid under acid catalysis. Purity is typically assessed using gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve ester peaks. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals at δ 4.05 ppm (ester -CH₂-O-) and δ 2.3 ppm (carbonyl adjacent -CH₂). Purity benchmarks ≥98% are recommended for reproducible experimental outcomes .

Q. Which analytical techniques are optimal for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester functional groups (C=O stretch at ~1740 cm⁻¹). Discrepancies in spectral data (e.g., unexpected carbonyl shifts) may arise from residual solvents or isomerization; these are resolved via repeated purification (e.g., silica gel chromatography) and corroboration with high-resolution mass spectrometry (HRMS) for exact mass verification (theoretical [M+H]⁺ = 535.5 Da) .

Q. How does the molecular structure of this compound contribute to its role as an emollient in formulations?

  • Methodological Answer : The unsaturated oleyl chain (Z-configuration at C9) enhances fluidity and skin permeability, while the saturated icosanoyl moiety provides occlusive properties. Researchers can evaluate emulsification efficiency using polarized light microscopy to monitor droplet size distribution in model emulsions. Comparative studies with saturated analogs (e.g., stearyl arachidate) quantify the impact of unsaturation on viscosity and spreadability .

Advanced Research Questions

Q. What experimental strategies are employed to assess the oxidative stability of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) with periodic sampling over 12 weeks monitors degradation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies oxidation products (e.g., hydroperoxides). Antioxidant efficacy is tested by supplementing with α-tocopherol (0.1% w/w) and comparing peroxide values via iodometric titration .

Q. How can biophysical models elucidate interactions between this compound and lipid bilayers?

  • Methodological Answer : Langmuir monolayer studies measure changes in surface pressure-area isotherms upon incorporation into dipalmitoylphosphatidylcholine (DPPC) films. Molecular dynamics simulations (e.g., GROMACS) parameterize the ester’s behavior in bilayer systems, focusing on tail alignment and hydrogen bonding with phospholipid headgroups. Fluorescence anisotropy using DPH probes quantifies membrane fluidity modulation .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Methodological Answer : Matrix interference (e.g., phospholipids in serum) requires solid-phase extraction (SPE) with C8 cartridges for lipid removal. Derivatization with BSTFA enhances GC-MS sensitivity by converting hydroxyl groups to trimethylsilyl ethers. Quantitation via stable isotope-labeled internal standards (e.g., deuterated ethyl icosanoate) corrects for recovery variability .

Q. How do regulatory listings (e.g., IECSC) impact the procurement and handling of this compound in academic labs?

  • Methodological Answer : Compliance with IECSC (China’s Inventory of Existing Chemical Substances) mandates safety data sheets (SDS) detailing storage conditions (e.g., inert atmosphere, -20°C for long-term stability). Researchers must verify CAS 22393-96-0 during procurement and adhere to institutional protocols for waste disposal due to its potential bioaccumulation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to minimize hydrolysis.
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve stereochemical ambiguities.
  • Biological Studies : Use cell-based assays (e.g., HaCaT keratinocytes) to assess cytotoxicity thresholds before in vivo applications.

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